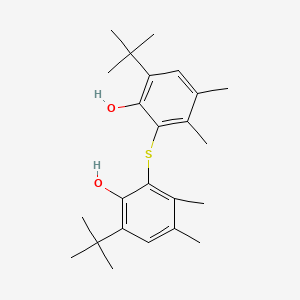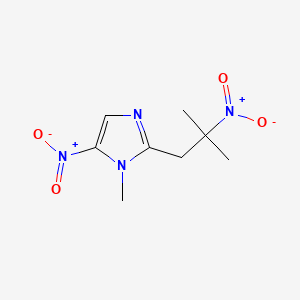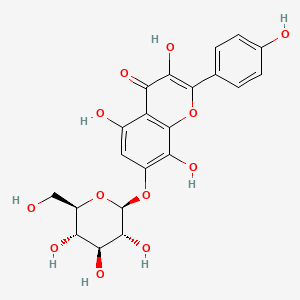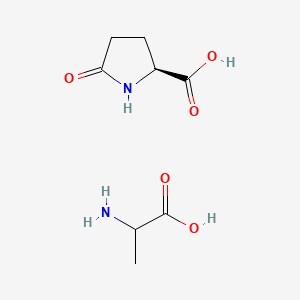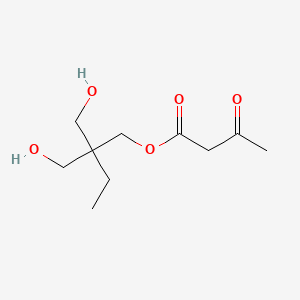
2-Naphthalenol, 6-butyl-1-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenol, 6-butyl-1-ethyl- is an organic compound belonging to the class of naphthalenols It is characterized by a naphthalene ring substituted with a hydroxyl group at the second position, a butyl group at the sixth position, and an ethyl group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 6-butyl-1-ethyl- typically involves multi-step organic reactions. One common method starts with the sulfonation of naphthalene using sulfuric acid to produce naphthalene-2-sulfonic acid. This intermediate is then subjected to alkylation reactions to introduce the butyl and ethyl groups at the desired positions. The final step involves the hydrolysis of the sulfonic acid group to yield the hydroxyl group at the second position.
Industrial Production Methods
Industrial production of 2-Naphthalenol, 6-butyl-1-ethyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenol, 6-butyl-1-ethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
2-Naphthalenol, 6-butyl-1-ethyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Naphthalenol, 6-butyl-1-ethyl- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to proteins and enzymes. These interactions can modulate cellular processes and biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenol: Lacks the butyl and ethyl substituents, making it less hydrophobic and potentially less bioactive.
1-Naphthalenol: The hydroxyl group is at the first position, leading to different chemical reactivity and biological activity.
6-Butyl-2-naphthol: Similar structure but lacks the ethyl group, affecting its overall properties.
Uniqueness
2-Naphthalenol, 6-butyl-1-ethyl- is unique due to the specific positioning of its substituents, which can influence its chemical reactivity, biological activity, and potential applications. The combination of the butyl and ethyl groups with the hydroxyl group on the naphthalene ring provides a distinct set of properties that differentiate it from other naphthalenol derivatives.
Propriétés
Numéro CAS |
17294-93-8 |
|---|---|
Formule moléculaire |
C16H20O |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
6-butyl-1-ethylnaphthalen-2-ol |
InChI |
InChI=1S/C16H20O/c1-3-5-6-12-7-9-15-13(11-12)8-10-16(17)14(15)4-2/h7-11,17H,3-6H2,1-2H3 |
Clé InChI |
GRZRRVVASYGIFX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC2=C(C=C1)C(=C(C=C2)O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



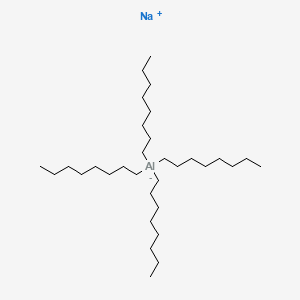
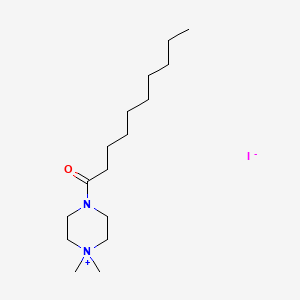
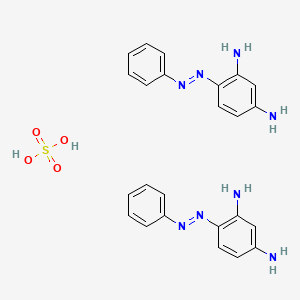

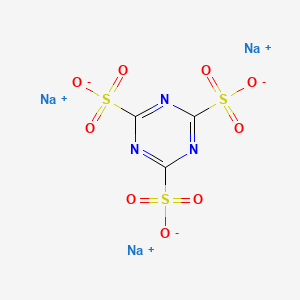
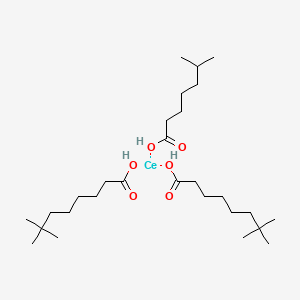
![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
